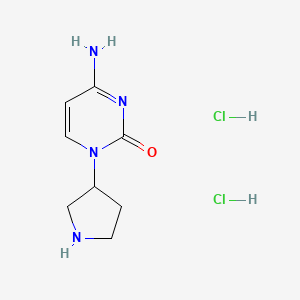

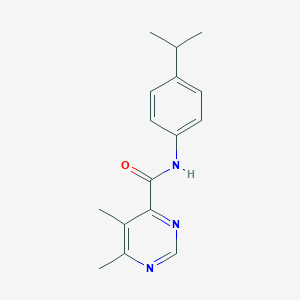

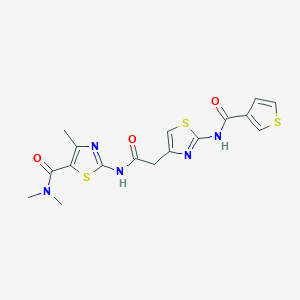

4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

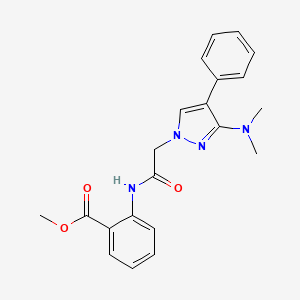

The compound "4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related pyrimidine derivatives and their synthesis, which can provide insights into the general class of compounds that "4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one" belongs to. Pyrimidines are crucial in biology and medicine, often found in DNA and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including condensation reactions. For instance, the synthesis of a pyrimidine derivative was achieved by condensing pyridine-4-carboxaldehyde with sulfadiazine . Another method involved the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . These methods suggest that the synthesis of "4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one" could potentially be carried out through similar condensation or substitution reactions involving pyrimidin-2-amine derivatives and appropriate nucleophiles.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy, as well as X-ray structural analysis . Computational methods like Density Functional Theory (DFT) are also used to predict and compare the molecular structure and properties of these compounds . The structure of pyrimidine derivatives can exhibit different tautomeric forms, which can be identified by analyzing bond lengths and hydrogen bonding patterns in the crystalline state .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation. For example, 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one was subjected to benzylation and nitrosation to yield different products, demonstrating the reactivity of the amino and sulfanyl groups on the pyrimidine ring . These reactions can lead to the formation of polymorphic forms and different hydrogen bonding patterns, which can affect the physical properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, crystallinity, and hydrogen bonding capabilities, are influenced by their molecular structure. The presence of different functional groups and substituents can lead to the formation of various hydrogen bond motifs and polymorphic forms, which can be studied using crystallography . Additionally, computational tools like Swiss ADME can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, which are important for their potential use as pharmaceuticals .

Scientific Research Applications

Cation Tautomerism and Molecular Recognition

A study by Rajam et al. (2017) investigates the cation tautomerism and molecular recognition processes involving hydrogen bonding in pyrimidine derivatives, focusing on the crystallization and disorder in various forms of these compounds. This research underlines the importance of the aminopyrimidine fragment in biology and medicine, particularly in pharmaceuticals where molecular recognition is crucial (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthetic Approaches to Pyrimidine Derivatives

Kuznetsov and Chapyshev (2007) detailed the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, demonstrating a novel approach to modifying this core structure for potential therapeutic applications (Kuznetsov & Chapyshev, 2007).

Neurotropic Activity Studies

Zaliznaya et al. (2020) explored the neurotropic activity of pyrrolopyrimidin-4-ones rearrangement products, providing insights into the neurological effects of these compounds in an "open field" model. This research could pave the way for developing new bioactive molecules among 4-aminopyridine derivatives (Zaliznaya, Varenichenko, Farat, & Markov, 2020).

Pyrrolin-2-ones in Dipeptide Analogs

Hosseini et al. (2006) presented a synthesis method for N-acylated, O-alkylated pyrrolin-2-ones, showing these compounds as analogs of amino acids and highlighting their potential in designing dipeptide analogs. This study underscores the versatility of pyrrolin-2-ones in medicinal chemistry and drug design (Hosseini, Kringelum, Murray, & Tønder, 2006).

properties

IUPAC Name |

4-amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.2ClH/c9-7-2-4-12(8(13)11-7)6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDUALWZRKVJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CC(=NC2=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)

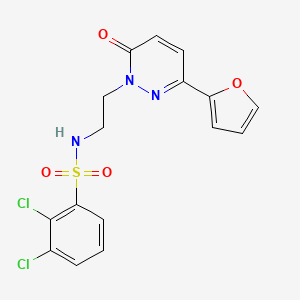

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

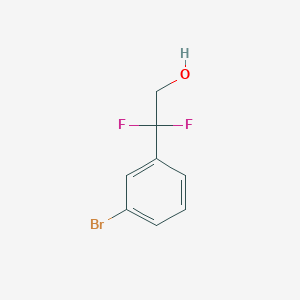

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

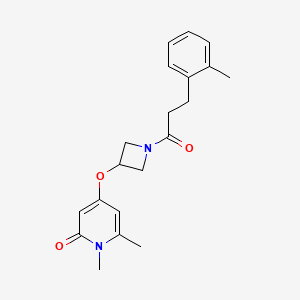

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)